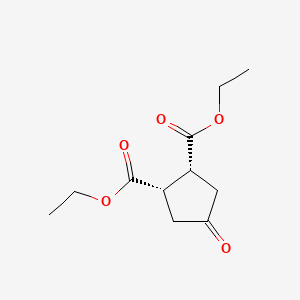

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester” is a chemical compound with the IUPAC name "dimethyl 4-oxo-1,2-cyclopentanedicarboxylate" . It is offered by several suppliers including Benchchem and Aladdin Scientific .

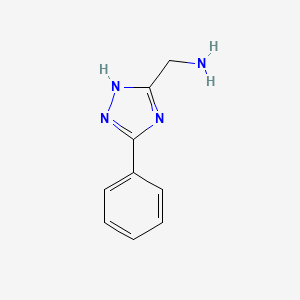

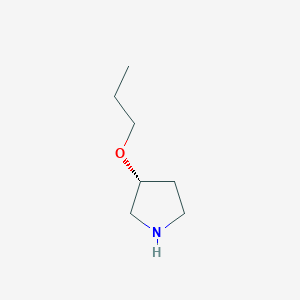

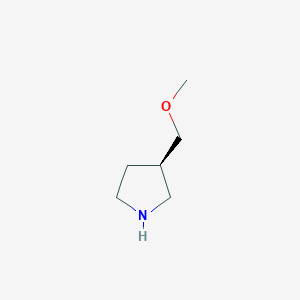

Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 16 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis

The molecular weight of “cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester” is 200.19 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- The hydrolysis of 2-cyclopentanecarboxylic acid-5,5′-hydantoin led to the isolation of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, indicating epimerization during hydrolysis. X-ray crystallography was used to study these compounds, revealing zwitterionic structures and unusual hydrogen bonding in the cis isomer (Curry, Mclennan, Rettig, & Trotter, 1993).

Applications in Organic Synthesis

- Enzymatic procedures were explored for the resolution of esters of trans-epoxysuccinic acid. The study successfully achieved asymmetrization of cis-epoxysuccinic acid by hydrolyzing the racemic diethyl ester of 2-(toluene-p-sulfonyloxy)tartaric acid and subsequent esterification (Crout, Gaudet, & Hallinan, 1993).

Gas-Phase Ionization Studies

- Research on the behavior of dimethyl and diethyl esters of cis-cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylic acids under chemical ionization conditions revealed interactions between adjacent ester groups. This study contributes to understanding the stabilization mechanisms of MH+ ions and ROH elimination in these compounds (Etinger, Idina, & Mandelbaum, 1993).

Electrolytic Dissociation Analysis

- Cyclopentanedicarboxylic acids, used in the pharmaceutical industry, were analyzed for their electrolytic dissociation behavior. Understanding these properties is crucial for predicting the distribution of biopharmaceutically active forms in solutions (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).

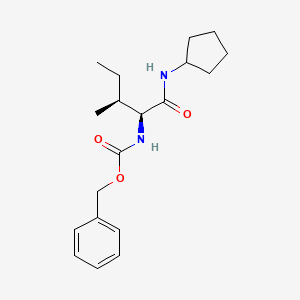

Stereochemistry in Organic Reactions

- The hydrogenation of various cyclic β-keto esters, including methyl 2-oxocyclopentanecarboxylate, was studied on modified Raney-nickel catalysts. This research sheds light on the diastereoselectivity and enantioselectivity of hydrogenation processes involving similar compounds (Wittmann, Göndös, & Bartók, 1990).

Propiedades

IUPAC Name |

diethyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3/t8-,9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPKMLGYFVVOJS-DTORHVGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CC1C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

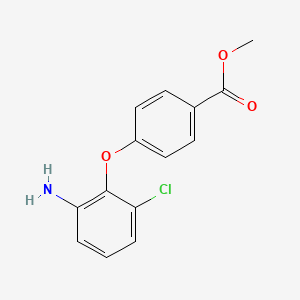

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

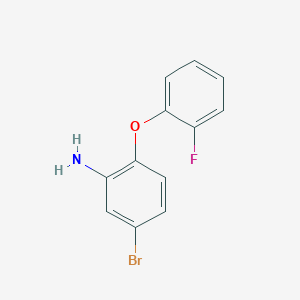

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

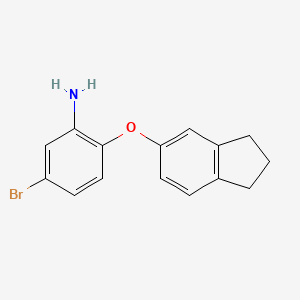

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)